![molecular formula C16H16F2O2S B12629096 2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] CAS No. 1000775-71-2](/img/structure/B12629096.png)
2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-fluorophenyl)ethan-1-ol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] typically involves the reaction of 4-fluorobenzaldehyde with thiourea under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including reduction and condensation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanediyl group and fluorophenyl moieties play crucial roles in binding to these targets, influencing their activity and function. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Sulfanediylbis[1-(4-chlorophenyl)ethan-1-ol]
- 2,2’-Sulfanediylbis[1-(4-bromophenyl)ethan-1-ol]
- 2,2’-Sulfanediylbis[1-(4-methylphenyl)ethan-1-ol]
Uniqueness
Compared to similar compounds, 2,2’-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol] is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms enhance the compound’s stability and can improve its binding affinity to specific molecular targets.
Propriétés
Numéro CAS |
1000775-71-2 |
|---|---|
Formule moléculaire |
C16H16F2O2S |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-[2-(4-fluorophenyl)-2-hydroxyethyl]sulfanylethanol |
InChI |
InChI=1S/C16H16F2O2S/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8,15-16,19-20H,9-10H2 |
Clé InChI |
BFYUBAIAJQCXCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CSCC(C2=CC=C(C=C2)F)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


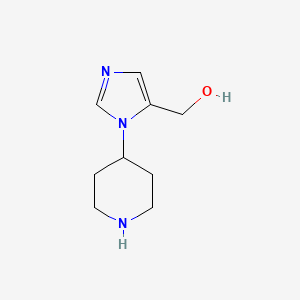
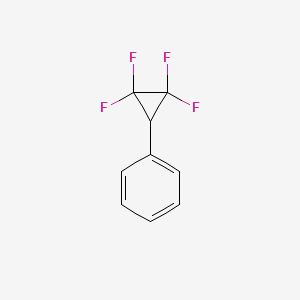




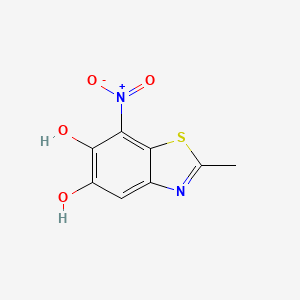
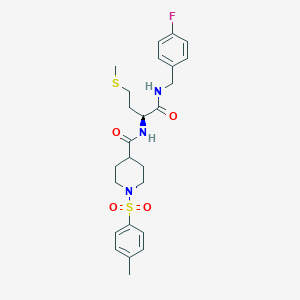
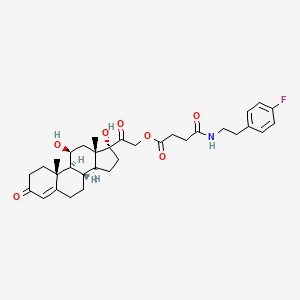

![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
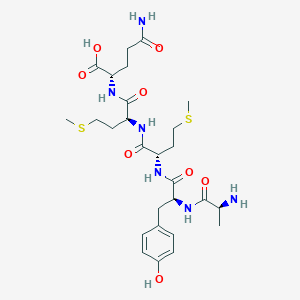
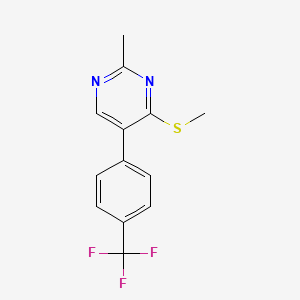
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
